molecular formula C16H22N4O2 B8362272 4-(5-Cyano-3-methylpyridin-2-yl)piperazine-1-carboxylic acid tert-butyl ester

4-(5-Cyano-3-methylpyridin-2-yl)piperazine-1-carboxylic acid tert-butyl ester

Cat. No.: B8362272
M. Wt: 302.37 g/mol
InChI Key: NCNGILZYIFSESA-UHFFFAOYSA-N
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Description

4-(5-Cyano-3-methylpyridin-2-yl)piperazine-1-carboxylic acid tert-butyl ester is a useful research compound. Its molecular formula is C16H22N4O2 and its molecular weight is 302.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H22N4O2

Molecular Weight

302.37 g/mol

IUPAC Name

tert-butyl 4-(5-cyano-3-methylpyridin-2-yl)piperazine-1-carboxylate

InChI

InChI=1S/C16H22N4O2/c1-12-9-13(10-17)11-18-14(12)19-5-7-20(8-6-19)15(21)22-16(2,3)4/h9,11H,5-8H2,1-4H3

InChI Key

NCNGILZYIFSESA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1N2CCN(CC2)C(=O)OC(C)(C)C)C#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Heat a solution of 4-(5-bromo-3-methyl-pyridin-2-yl)-piperazine-1-carboxylic acid tert-butyl ester (5.0 g, 14.0 mmol), Zn(CN)2 (989 mg, 8.4 mmol) and Pd(PPh3)4 (970 mg, 0.84 mmol), in dry DMF (50 mL) at 80° C. for 16 h under nitrogen in a sealed tube. Partition the reaction mixture between water and EtOAc. Wash the EtOAc layer with water (1×) and brine (1×), dry (Na2SO4) and concentrate under reduced pressure to give the title compound, and use immediately for the next reaction.
Name
Zn(CN)2
Quantity
989 mg
Type
catalyst
Reaction Step One
Quantity
970 mg
Type
catalyst
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Under a nitrogen stream, 4-(5-bromo-3-methylpyridin-2-yl)piperazine-1-carboxylic acid tert-butyl ester (3.13 g) was dissolved in N,N-dimethylformamide (30 mL), zinc cyanide (1.03 g) and tetrakistriphenylphosphine palladium(0) (0.51 g) were added, and the mixture was stirred at 120° C. for 4 hr. After completion of the reaction, to the reaction mixture was added water/saturated aqueous ammonium chloride solution/28% aqueous ammonia (4:4:1), and the mixture was extracted with ethyl acetate. The organic layer was washed with water and saturated brine, and the solvent was evaporated. The obtained residue was purified by column chromatography (hexane:ethyl acetate) to give the title compound (2.46 g).
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
tetrakistriphenylphosphine palladium(0)
Quantity
0.51 g
Type
reactant
Reaction Step Three
Name
zinc cyanide
Quantity
1.03 g
Type
catalyst
Reaction Step Three

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